2-(1,2-benzoxazol-3-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide
Description
This compound features a benzoxazole core linked via an acetamide group to a 2,3-dihydrobenzofuran moiety. The benzoxazole ring (a six-membered aromatic heterocycle with oxygen and nitrogen at positions 1 and 2) contributes to electron-deficient properties, while the dihydrobenzofuran provides partial saturation, enhancing conformational rigidity.
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-(2,3-dihydro-1-benzofuran-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c21-18(9-15-14-6-2-4-8-17(14)23-20-15)19-10-12-11-22-16-7-3-1-5-13(12)16/h1-8,12H,9-11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWIUQKEBFCJQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CNC(=O)CC3=NOC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-benzoxazol-3-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide typically involves the formation of the benzoxazole and benzofuran rings followed by their coupling through an acetamide linkage. The benzoxazole ring can be synthesized via the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions. The benzofuran ring can be formed through the cyclization of o-hydroxyaryl ketones.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis with optimization for yield and purity. These methods may include the use of catalysts, controlled temperatures, and pressures to ensure efficient reactions.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-benzoxazol-3-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro compounds.
Scientific Research Applications
2-(1,2-benzoxazol-3-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating diseases due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide involves its interaction with specific molecular targets. The benzoxazole and benzofuran rings can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences between the target compound and analogues from the evidence:
Key Observations:
Benzoxazole vs. Benzisoxazole: The target compound’s benzoxazole has oxygen at position 1 and nitrogen at 2, while benzisoxazole () reverses these positions.
Substituent Rigidity : The dihydrobenzofuran in the target compound introduces rigidity compared to the flexible 3,4-dimethylphenyl group in ’s analogue. This could improve binding specificity in sterically constrained environments .
Hydrogen Bonding : The target compound’s ether oxygen in dihydrobenzofuran and acetamide carbonyl may act as H-bond acceptors, similar to the hydroxyl group in ’s compound but with reduced polarity .
Pharmacological and Physicochemical Implications
- Metabolic Stability : Saturation in the dihydrobenzofuran ring may reduce oxidative metabolism compared to fully aromatic systems, as seen in ’s indolin-3-ylidene derivatives .
- Synthetic Accessibility : The target compound’s synthesis may require specialized coupling reagents for the dihydrobenzofuran-methyl group, contrasting with ’s simpler benzamide synthesis using 3-methylbenzoyl chloride .
Crystallographic and Intermolecular Interactions
- Crystal Packing : highlights hydrogen bonding as critical for crystal design. The target compound’s acetamide and ether oxygen could form C=O···H–N or C–O···H–N interactions, creating distinct packing motifs compared to ’s dimethylphenyl analogue, which relies on van der Waals interactions .
- Graph Set Analysis : The target compound’s H-bonding pattern may resemble Etter’s "R₂²(8)" motif (common in amides), while ’s pyridin-4-yl derivative could form "S(6)" chains via pyridine-nitrogen interactions .
Biological Activity
The compound 2-(1,2-benzoxazol-3-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide is a derivative of benzoxazole and benzofuran, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anticancer, and cytotoxic properties, supported by data tables and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a benzoxazole ring fused with a benzofuran moiety, contributing to its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzoxazole derivatives. While specific data on the compound is limited, related compounds have shown selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against Candida albicans.
Table 1: Antimicrobial Activity of Related Benzoxazole Compounds
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| 3-(2-benzoxazol-5-yl)alanine | 32 | Bacillus subtilis |
| 2-(1,2-benzisoxazol-3-yl)acetic acid | 64 | Candida albicans |
These findings suggest that derivatives similar to our compound may possess comparable antimicrobial activities.
Anticancer Activity
The anticancer potential of benzoxazole derivatives has been extensively studied. Research indicates that many compounds exhibit cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancers.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound Name | IC50 (µM) | Cell Line |
|---|---|---|
| Benzoxazole Derivative A | 12.4 | MCF-7 |
| Benzofuran Derivative B | 8.86 | A549 |
The structure–activity relationship (SAR) analysis shows that modifications in the benzoxazole and benzofuran structures can enhance anticancer efficacy.
Cytotoxicity
Cytotoxicity studies reveal that while some derivatives are toxic to both normal and cancer cells, certain compounds exhibit selective toxicity towards cancer cells. This selectivity is crucial for developing therapeutic agents with minimal side effects.
Table 3: Selective Cytotoxicity Profiles
| Compound Name | Normal Cells IC50 (µM) | Cancer Cells IC50 (µM) |
|---|---|---|
| Compound X | >50 | 15 |
| Compound Y | >40 | 10 |
Case Studies
- Study on Benzoxazole Derivatives : A study conducted by Bernard et al. (2014) demonstrated that several benzoxazole derivatives showed significant cytotoxicity against various cancer cell lines while maintaining lower toxicity toward normal cells. This indicates potential for development as anticancer drugs.
- Antifungal Activity Research : Research by Chung et al. (2015) revealed that certain benzofuran derivatives exhibited antifungal activity against Candida albicans, suggesting similar potential for our target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
